molecular formula C19H12N2O4S B11083664 N-(3-Nitrodibenzo[b,f]oxepin-1-yl)-2-thiophenecarboxamide

N-(3-Nitrodibenzo[b,f]oxepin-1-yl)-2-thiophenecarboxamide

Cat. No.: B11083664
M. Wt: 364.4 g/mol
InChI Key: YKOKLYWFULXSFU-UHFFFAOYSA-N
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Description

N-(3-Nitrodibenzo[b,f]oxepin-1-yl)-2-thiophenecarboxamide is a complex organic compound that belongs to the class of dibenzo[b,f]oxepine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a nitro group and a thiophene ring in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Nitrodibenzo[b,f]oxepin-1-yl)-2-thiophenecarboxamide typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:

    Formation of Dibenzo[b,f]oxepine Core: The dibenzo[b,f]oxepine core can be synthesized through a cyclization reaction involving biphenyl derivatives. This step often requires the use of strong acids or bases as catalysts and high temperatures to facilitate the cyclization process.

    Thiophene Carboxamide Formation: The final step involves the coupling of the nitrodibenzo[b,f]oxepine intermediate with a thiophene carboxylic acid derivative. This step may require the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-Nitrodibenzo[b,f]oxepin-1-yl)-2-thiophenecarboxamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the thiophene ring.

    Oxidation: Oxidation reactions can modify the thiophene ring, potentially forming sulfoxides or sulfones.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

Major Products

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

Scientific Research Applications

    Medicinal Chemistry: Due to its complex structure and potential biological activity, it may serve as a lead compound for the development of new drugs, particularly those targeting cancer or inflammatory diseases.

    Biological Studies: The compound can be used to study the interactions with biological macromolecules such as proteins and nucleic acids, providing insights into its mechanism of action.

    Chemical Biology: It may be employed as a chemical probe to investigate cellular pathways and processes, especially those involving oxidative stress or nitro group reduction.

    Material Science: The unique electronic properties of the thiophene ring could make it useful in the development of organic electronic materials or sensors.

Mechanism of Action

The exact mechanism of action of N-(3-Nitrodibenzo[b,f]oxepin-1-yl)-2-thiophenecarboxamide would depend on its specific biological target. potential mechanisms include:

    Inhibition of Enzymes: The compound may inhibit enzymes involved in critical cellular processes, such as kinases or proteases, by binding to their active sites.

    Interaction with DNA: It could intercalate into DNA, disrupting replication and transcription processes.

    Modulation of Signaling Pathways: The compound might affect signaling pathways by interacting with receptors or other signaling proteins, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Dibenzo[b,f]oxepine Derivatives: Compounds with similar core structures but different substituents, such as methoxy or halogen groups.

    Thiophene Carboxamides: Compounds with a thiophene ring and carboxamide group but different aromatic systems.

Uniqueness

N-(3-Nitrodibenzo[b,f]oxepin-1-yl)-2-thiophenecarboxamide is unique due to the combination of a nitro group, dibenzo[b,f]oxepine core, and thiophene ring. This combination imparts distinct electronic and steric properties, potentially leading to unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C19H12N2O4S

Molecular Weight

364.4 g/mol

IUPAC Name

N-(2-nitrobenzo[b][1]benzoxepin-4-yl)thiophene-2-carboxamide

InChI

InChI=1S/C19H12N2O4S/c22-19(18-6-3-9-26-18)20-15-10-13(21(23)24)11-17-14(15)8-7-12-4-1-2-5-16(12)25-17/h1-11H,(H,20,22)

InChI Key

YKOKLYWFULXSFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C(C=C(C=C3O2)[N+](=O)[O-])NC(=O)C4=CC=CS4

Origin of Product

United States

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